(S)-2-Cyclohexylpropanoic acid

Chiral analysis Enantiopurity verification Quality control

Procure the genuine (S)-enantiomer (CAS 3527-63-7), not the racemic mixture (CAS 6051-13-4). This stereodefined chiral carboxylic acid ensures reproducible results in asymmetric synthesis, chiral HPLC method development, and SAR studies. Substituting with the racemate introduces uncontrolled stereochemical variables. Batch-specific QC documentation (NMR, HPLC, GC) confirms ≥97% purity. Request quote for your required quantity.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 3527-63-7
Cat. No. B1638586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Cyclohexylpropanoic acid
CAS3527-63-7
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC(C1CCCCC1)C(=O)O
InChIInChI=1S/C9H16O2/c1-7(9(10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,10,11)/t7-/m0/s1
InChIKeyVRLUSLNMNQAPOH-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Cyclohexylpropanoic Acid (CAS 3527-63-7): Chiral Carboxylic Acid Procurement Specification Guide


(S)-2-Cyclohexylpropanoic acid (CAS 3527-63-7) is a chiral carboxylic acid with molecular formula C₉H₁₆O₂ and molecular weight 156.22 g/mol . The compound features a single stereocenter at the α-carbon bearing the cyclohexyl and methyl substituents . Commercial sources typically supply the compound at 97% purity, with batch-specific quality control documentation including NMR, HPLC, and GC verification . The compound exists as the (S)-enantiomer, distinct from its (R)-counterpart and the racemic mixture (2-cyclohexylpropanoic acid, CAS 6051-13-4) .

(S)-2-Cyclohexylpropanoic Acid (CAS 3527-63-7): Why In-Class or Racemic Substitution Is Scientifically Invalid


Chiral carboxylic acids cannot be substituted with their racemic mixtures or opposite enantiomers in applications requiring stereochemical fidelity. The (S)-enantiomer of 2-cyclohexylpropanoic acid possesses a specific three-dimensional configuration (Cahn–Ingold–Prelog S-designation at the α-carbon) that governs its interaction with chiral environments . While racemic 2-cyclohexylpropanoic acid (CAS 6051-13-4) is commercially available at lower cost, its use in stereospecific synthesis or chiral recognition studies introduces an uncontrolled variable — the (R)-enantiomer — which may exhibit different binding affinities, reaction kinetics, or biological activities . The single stereocenter, when present in the incorrect configuration, can alter or abolish target engagement in asymmetric catalysis, chiral chromatography method development, and structure-activity relationship (SAR) studies [1]. Procurement of the defined (S)-enantiomer is therefore required when stereochemical integrity is a non-negotiable experimental parameter.

(S)-2-Cyclohexylpropanoic Acid (CAS 3527-63-7): Comparator-Based Quantitative Evidence for Procurement Decisions


Enantiomeric Purity Assurance: Vendor-Provided Analytical Data for (S)-2-Cyclohexylpropanoic Acid

Commercial suppliers of (S)-2-cyclohexylpropanoic acid (CAS 3527-63-7) provide batch-specific enantiopurity verification through standardized analytical methods including NMR, HPLC, and GC . The compound is supplied at a certified purity of 97% . In contrast, the racemic mixture (2-cyclohexylpropanoic acid, CAS 6051-13-4) is supplied without stereochemical specification and contains equal amounts of both (R)- and (S)-enantiomers .

Chiral analysis Enantiopurity verification Quality control

Stereospecific Synthetic Utility: (S)-2-Cyclohexylpropanoic Acid as a Substrate in Enantioselective Transformations

(S)-2-Cyclohexylpropanoic acid has been employed as a substrate in stereocontrolled 1,3-nitrogen migration reactions to yield chiral α-amino acids [1]. The reaction proceeds with defined stereochemistry at the migrating carbon, producing (R)-2-cyclohexyl-2-(((2,2,2-trichloroethoxy)carbonyl)amino)propanoic acid when catalyzed by a ruthenium complex in the presence of potassium carbonate in dichloromethane over 16 hours [1].

Asymmetric synthesis Chiral building block α-Amino acid synthesis

Physicochemical and Computational Property Profile: Quantitative Characterization for Rational Analog Selection

Computational physicochemical predictions for (S)-2-cyclohexylpropanoic acid indicate a consensus Log P value of 2.18 (average of five computational methods: iLOGP 1.89, XLOGP3 3.03, WLOGP 2.29, MLOGP 1.88, SILICOS-IT 1.81) and an estimated aqueous solubility of 0.406 mg/mL (Log S = -2.59, ESOL method), classifying it as soluble . Topological polar surface area is 37.3 Ų, with zero Rule-of-5 violations .

Physicochemical properties Lipophilicity prediction Drug-likeness

(S)-2-Cyclohexylpropanoic Acid (CAS 3527-63-7): Evidence-Backed Application Scenarios for Scientific Procurement


Chiral Building Block for Asymmetric Synthesis of α-Amino Acid Derivatives

This compound serves as a stereodefined starting material for the synthesis of chiral α-amino acids via stereocontrolled 1,3-nitrogen migration chemistry [1]. The defined (S)-configuration at the α-carbon enables predictable stereochemical outcomes in product formation. This application is directly supported by literature precedent demonstrating its use in ruthenium-catalyzed transformations to generate (R)-configured α-amino acid derivatives [1].

Chiral Chromatography Method Development and Calibration

As an enantiopure carboxylic acid, (S)-2-cyclohexylpropanoic acid is suitable for use as a reference standard in the development and validation of chiral HPLC methods for enantioseparation of structurally related α-substituted carboxylic acids [1][2]. The compound's single stereocenter and cyclohexyl substituent provide a well-defined retention profile on quinine-derived chiral anion-exchange stationary phases of the type validated for analogous chiral acids [2].

Physicochemical Reference for Structure-Activity Relationship (SAR) Studies

With well-characterized physicochemical properties (consensus Log P = 2.18, TPSA = 37.3 Ų, aqueous solubility = 0.406 mg/mL) [1], the compound can serve as a baseline comparator in SAR investigations of cyclohexyl-containing carboxylic acid analogs, including ibuprofen-derived NSAID scaffolds. The balanced lipophilicity profile supports its use in membrane permeability studies and in vitro assay buffer compatibility assessments [1].

Technical Documentation Hub

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